5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
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Overview
Description
5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is a chemical compound with the molecular formula C10H11N3OS2 and a molecular weight of 253.34 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring, a methoxy group, and a methyl-substituted phenylamino group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 2-methoxy-5-methyl aniline with thiocarbohydrazide under specific conditions . The reaction is carried out in the presence of a catalyst and a suitable solvent, followed by heating to a specific temperature to facilitate the formation of the thiadiazole ring. The product is then purified through recrystallization or other purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, such as thiols or amines
Biological Activity
The compound 5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
- IUPAC Name : 5-(2-Methoxy-5-methylphenylamino)-1,3,4-thiadiazole-2-thiol
- CAS Number : 379728-86-6
- Molecular Formula : C10H12N4OS2
- Molecular Weight : 240.35 g/mol
- Melting Point : 210–211 °C
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including the compound . The following table summarizes key findings related to its activity against various cancer cell lines:
The compound demonstrates significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong inhibitory concentrations. Notably, the compound exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
The mechanism by which This compound exerts its anticancer effects is hypothesized to involve:
- Induction of Apoptosis : Flow cytometry studies have shown that treatment with this compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits promising antimicrobial activity. Studies have highlighted its effectiveness against various bacterial and fungal strains:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate | Olsen et al., 2018 |
Escherichia coli | Significant | Olsen et al., 2018 |
Aspergillus niger | Moderate | Olsen et al., 2018 |
The compound's activity against Gram-positive and Gram-negative bacteria as well as fungi indicates its potential as a broad-spectrum antimicrobial agent.
Case Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical study published in Pharmaceuticals, the efficacy of this compound was tested on mice bearing Ehrlich Ascites Carcinoma (EAC). The results showed a significant reduction in tumor volume after treatment with the compound over a period of two weeks. This study highlights the potential for further development into clinical applications for cancer therapy.
Case Study 2: Antimicrobial Effectiveness
Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against resistant strains of bacteria. In vitro assays revealed that it outperformed standard antibiotics in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for use in treating infections caused by resistant pathogens.
Properties
IUPAC Name |
5-(2-methoxy-5-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-6-3-4-8(14-2)7(5-6)11-9-12-13-10(15)16-9/h3-5H,1-2H3,(H,11,12)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKSBWQTZZGWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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